![molecular formula C8H5BrN2O2 B1525292 3-Brom-1H-pyrrolo[3,2-b]pyridin-7-carbonsäure CAS No. 1190313-03-1](/img/structure/B1525292.png)

3-Brom-1H-pyrrolo[3,2-b]pyridin-7-carbonsäure

Übersicht

Beschreibung

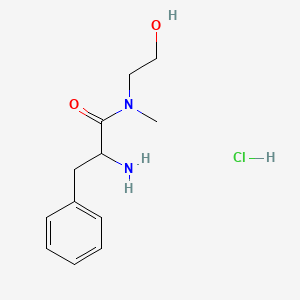

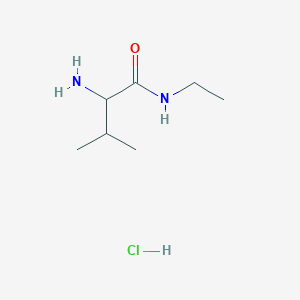

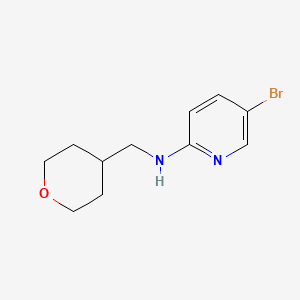

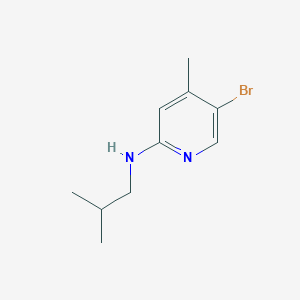

3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Krebstherapie: FGFR-Inhibitoren

3-Brom-1H-pyrrolo[3,2-b]pyridin-7-carbonsäure: Derivate wurden auf ihr Potenzial als Inhibitoren des Fibroblasten-Wachstumsfaktorrezeptors (FGFR) untersucht . Eine abnorme Aktivierung der FGFR-Signalwege ist mit dem Fortschreiten verschiedener Krebsarten verbunden, darunter Brust-, Lungen-, Prostata-, Blasen- und Leberkrebs. Durch die Hemmung von FGFR können diese Verbindungen die Proliferation, Migration und Invasion von Krebszellen verhindern, was sie zu vielversprechenden Kandidaten für die Krebstherapie macht .

Antitumormittel

Dieselben Derivate haben sich als wirksam bei der Hemmung des Tumorzellwachstums erwiesen. So zeigte beispielsweise Verbindung 4h, ein Derivat von this compound, eine potente FGFR-Inhibitoraktivität und hemmte die Migration und Invasion von Brustkrebszellen 4T1 signifikant . Dies deutet auf eine mögliche Anwendung bei der Entwicklung von Antitumormitteln hin.

Synthese von pharmazeutischen Verbindungen

Diese Verbindung dient als wichtiges Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen. Ihre Reaktivität mit verschiedenen Substituenten ermöglicht die Herstellung einer vielfältigen Reihe von Molekülen mit potenziellen therapeutischen Anwendungen .

Behandlungen von Stoffwechselstörungen

Derivate von this compound wurden auf ihre Rolle bei der Behandlung von Stoffwechselstörungen untersucht. Sie können dazu beitragen, den Blutzuckerspiegel zu senken, was bei Erkrankungen wie Diabetes, Fettleibigkeit-bedingtem Diabetes, diabetischer Dyslipidämie, Hypertriglyceridämie, Insulinresistenz, gestörter Glukosetoleranz, Hyperlipidämie, Herz-Kreislauf-Erkrankungen und Bluthochdruck von Vorteil ist .

Chemische Forschung und Entwicklung

Die Verbindung wird in der chemischen Forschung und Entwicklung zur Herstellung neuer chemischer Entitäten umfassend eingesetzt. Ihre strukturelle Komplexität und Reaktivität machen sie zu einem wertvollen Gut in der medizinischen Chemie für die Entwicklung neuartiger Medikamente .

Wirkmechanismus

Target of Action

The primary target of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play crucial roles in various biological processes, including organ development, cell proliferation and migration, and angiogenesis .

Mode of Action

3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling . The compound’s interaction with FGFRs disrupts this process, thereby inhibiting the signaling pathway .

Biochemical Pathways

The inhibition of FGFRs by 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways play significant roles in cell proliferation, migration, and survival .

Pharmacokinetics

The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties, which could enhance its bioavailability .

Result of Action

In vitro studies have shown that 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .

Biochemische Analyse

Biochemical Properties

3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. The compound has been shown to inhibit FGFR1, FGFR2, and FGFR3 with varying degrees of potency . By binding to the active site of these receptors, 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid prevents the activation of downstream signaling pathways, thereby modulating cellular responses.

Cellular Effects

The effects of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid on cells are profound. It has been observed to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, the compound significantly reduces the migration and invasion capabilities of these cells, suggesting its potential as an anti-metastatic agent. The inhibition of FGFR signaling by 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid disrupts key cellular processes, including cell cycle progression and survival pathways, leading to reduced tumor growth and spread.

Molecular Mechanism

At the molecular level, 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid exerts its effects by binding to the tyrosine kinase domain of FGFRs . This binding inhibits the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt. By blocking these pathways, the compound effectively reduces cell proliferation and survival. Additionally, 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid may influence gene expression by altering the activity of transcription factors regulated by FGFR signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid have been studied over various time points. The compound demonstrates stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to the compound may lead to adaptive responses in cells, such as the upregulation of compensatory signaling pathways. Long-term studies have shown that continuous treatment with 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid can result in sustained inhibition of tumor growth in in vivo models.

Dosage Effects in Animal Models

The effects of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid vary with dosage in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects. Threshold effects have also been noted, where a minimum concentration of the compound is required to elicit a biological response.

Metabolic Pathways

3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is involved in metabolic pathways that include its biotransformation by liver enzymes . The compound undergoes phase I and phase II metabolic reactions, resulting in the formation of various metabolites. These metabolites may retain biological activity or be further processed for excretion. The interaction of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid with cytochrome P450 enzymes plays a crucial role in its metabolism, affecting its pharmacokinetics and bioavailability.

Transport and Distribution

Within cells and tissues, 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its localization to target sites. The distribution of the compound is influenced by factors such as tissue perfusion and the expression of transport proteins. Accumulation of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid in certain tissues may enhance its therapeutic effects but also pose risks of localized toxicity.

Subcellular Localization

The subcellular localization of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is critical for its activity. The compound is primarily localized to the cytoplasm, where it interacts with FGFRs . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy. The localization of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid within subcellular structures such as the endoplasmic reticulum and Golgi apparatus may also influence its interactions with other biomolecules and its overall biological activity.

Eigenschaften

IUPAC Name |

3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-5-3-11-6-4(8(12)13)1-2-10-7(5)6/h1-3,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMKUHIKIFWJGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CNC2=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide dihydrochloride](/img/structure/B1525213.png)

![2-Amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide dihydrochloride](/img/structure/B1525219.png)

![6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1525228.png)

![3-[(3-Bromobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1525231.png)